Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound with a determined crystal structure. The publication detailing its structure does not mention any specific biological activity. []
Relevance: This compound shares the core structure of a piperidine ring substituted at the 4-position with both a 6-(trifluoromethyl)pyrimidin-4-yl group and an amide linker. This is structurally analogous to 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, differing primarily in the specific aromatic ring system attached to the amide. []
Compound Description: FIMX (4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide) is a compound developed as a potential PET radioligand for imaging metabotropic glutamate 1 receptors (mGluR1) in the brain. It shows favorable properties for imaging mGluR1 in monkey brains and merits further evaluation in humans. []
Relevance: This compound, while containing a thiazole ring in place of the piperidine, shares the 6-(substituted amino)pyrimidin-4-yl motif with 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The presence of the benzamide group further highlights the structural similarities, suggesting potential exploration of similar biological targets. []
Compound Description: RAF709 is a selective B/C RAF inhibitor developed through a hypothesis-driven approach focusing on drug-like properties. It has shown potent cellular activity and efficacy in a KRAS mutant xenograft model. []
Relevance: Although structurally distinct in the core scaffold, RAF709 shares the 3-(trifluoromethyl)benzamide moiety with 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. This common feature, combined with the focus on drug-like properties during RAF709 development, suggests potential value in comparing their pharmacological profiles and exploring the structure-activity relationships of the trifluoromethyl benzamide group. []
Compound Description: This compound, labeled with carbon-11, was designed for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain. It exhibits high brain uptake and specific binding to mGlu1 in monkeys. []
Relevance: Similar to FIMX, this compound highlights the recurrence of the 6-(substituted amino)pyrimidin-4-yl group in conjunction with a benzamide, although in this case, a thiazole linker is again present. Its use in imaging brain receptors suggests potential overlap with 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in terms of central nervous system penetration or activity. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has shown significant antitumor activity in RT112 bladder cancer xenografts models. []
Relevance: This compound, while possessing a distinct core structure, incorporates a 6-(substituted amino)pyrimidin-4-yl unit akin to 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The variation in the substituent at the amine position (piperazine-aryl group vs. piperidine) provides insight into potential modifications and their impact on activity against different kinase targets. []
Compound Description: This compound is identified as a potential therapeutic agent and is the focus of patent applications for pharmaceutical compositions containing it. The specific therapeutic applications are not explicitly mentioned. [, ]
Relevance: The presence of both the 2,4,6-trifluorobenzamide and the 1-methylpiperidine units linked via a carbonyl group to a pyridine ring highlights a significant structural resemblance to 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The difference lies in the presence of a pyridine ring versus a pyrimidine ring, suggesting subtle alterations in the heterocycle can be tolerated while potentially retaining biological activity. [, ]
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to have an improved cutaneous safety profile compared to earlier Akt inhibitors. It has demonstrated excellent anticancer cell proliferation potencies and has received IND approval from the NMPA. [, ]
Relevance: Although the core structure differs, Hu7691 shares the substituted benzamide group with 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The presence of the piperidine ring, although substituted differently, further emphasizes the structural similarities. This suggests a potential for exploring the impact of these variations on pharmacological properties. [, ]
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. It demonstrates potency and efficacy in rodent models of choroidal neovascularization, making it a potential therapy for neovascular age-related macular degeneration. [, ]
Relevance: This compound, while incorporating an indole core, features the 6-((substituted amino)methyl)pyrimidin-4-yl motif linked via an oxygen atom, which is structurally analogous to the 6-(trifluoromethyl)pyrimidin-4-yl group in 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The presence of the trifluoromethyl group in both compounds further emphasizes the shared structural features. [, ]
Compound Description: L-372,662 is a potent orally bioavailable oxytocin antagonist. It exhibits excellent selectivity against human arginine vasopressin receptors and has promising pharmacokinetic properties. []
Relevance: While structurally more complex, L-372,662 contains a 4-(piperidin-4-yloxy)-2-methoxybenzoyl fragment that aligns with the 2-methylbenzamide portion of 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The presence of a piperidine ring in both structures, even with different substitution patterns, underscores the potential relevance of this group for biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.